N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide
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Overview
Description
N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide is an organic compound characterized by the presence of formamide groups attached to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide typically involves the formylation of an appropriate amine precursor. One common method is the reaction of 4-formamido-3-methylbenzylamine with 2-methylbenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide involves its interaction with specific molecular targets. The formamide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A commonly used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMAc): Similar to DMF, used as a solvent and reagent.
Formamide: A simpler formamide compound with various applications in organic synthesis.
Uniqueness
N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide is unique due to its specific structure, which allows for distinct interactions with biological targets and its potential applications in medicinal chemistry. Its formamide groups and methyl-substituted phenyl ring provide a versatile framework for further chemical modifications and functionalization.
Properties
IUPAC Name |
N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8,10-11H,9H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAXBJRCEZDAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC=O)C)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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